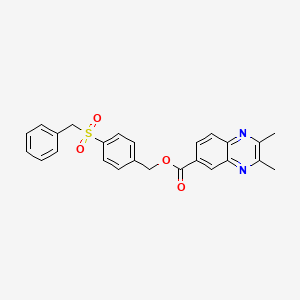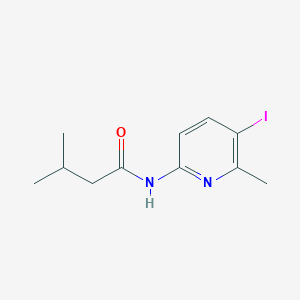![molecular formula C18H17NO5 B4404206 methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate](/img/structure/B4404206.png)
methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate
描述
Methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate, also known as MPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of benzophenone, and its unique chemical structure makes it a promising candidate for various applications.
科学研究应用
Methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate has been extensively studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. It has also been investigated for its use in the development of sunscreen formulations due to its ability to absorb UV radiation. Additionally, this compound has shown promise in the field of polymer chemistry, where it has been used as a monomer in the synthesis of novel polymers.
作用机制
In PDT, methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate works by generating reactive oxygen species (ROS) upon exposure to light. These ROS can cause damage to cancer cells, leading to their destruction. In sunscreen formulations, this compound absorbs UV radiation and prevents it from reaching the skin, thereby reducing the risk of skin damage and skin cancer. In polymer chemistry, this compound can be polymerized to form polymers with unique properties.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity levels and is considered safe for use in various applications. In PDT, it has been demonstrated to be effective in killing cancer cells both in vitro and in vivo. In sunscreen formulations, this compound has been shown to provide effective protection against UV radiation. In polymer chemistry, this compound has been used to synthesize polymers with unique properties such as high thermal stability and good solubility.
实验室实验的优点和局限性
One of the main advantages of using methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other compounds used in similar applications. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it challenging to work with in certain experiments.
未来方向
There are several potential future directions for methyl 2-{[4-(propionyloxy)benzoyl]amino}benzoate research. One area of interest is the development of more efficient PDT treatments using this compound. Additionally, there is potential for the use of this compound in the development of new sunscreen formulations that provide better protection against UV radiation. In polymer chemistry, this compound could be used to synthesize polymers with even more unique properties. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
属性
IUPAC Name |
methyl 2-[(4-propanoyloxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-3-16(20)24-13-10-8-12(9-11-13)17(21)19-15-7-5-4-6-14(15)18(22)23-2/h4-11H,3H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMPKXHUWBNDBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4404126.png)
![4-({[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}carbonyl)phenyl propionate](/img/structure/B4404134.png)
![N-[2-(2-allyl-6-chlorophenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404149.png)
![N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404158.png)
![methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate](/img/structure/B4404166.png)
![3-methoxy-N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4404171.png)
![2-[4-(4-methyl-1-piperidinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4404190.png)
![1-[3-(allyloxy)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4404196.png)
![5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4404197.png)

![N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4404208.png)


![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)